molecular formula C23H18FN3O3 B11273733 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide

Cat. No.: B11273733
M. Wt: 403.4 g/mol
InChI Key: PINPQBZMWVJIHB-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, affecting their function. The fluorophenyl and methoxyphenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H18FN3O3/c1-29-18-12-6-15(7-13-18)14-25-22(28)19-4-2-3-5-20(19)23-26-21(27-30-23)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

PINPQBZMWVJIHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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